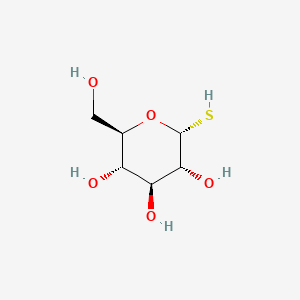

1-Thio-alpha-D-glucopyranose

Description

The Significance of Anomeric Sulfur Substitution in Monosaccharide Chemistry

The replacement of the anomeric oxygen with a sulfur atom imparts significant and advantageous properties to the sugar molecule, primarily revolving around stability and reactivity. ontosight.ai Thioglycosidic bonds, like the one implicitly formed when the thiol group of 1-thio-α-D-glucopyranose reacts, are significantly more resistant to chemical and enzymatic hydrolysis compared to their natural O-glycosidic counterparts. ontosight.aimdpi.commdpi.com This enhanced stability stems from the lower basicity and higher polarizability of sulfur compared to oxygen, which makes the thioglycosidic linkage less susceptible to protonation, a key step in acid-catalyzed hydrolysis. mdpi.com

This stability against cleavage by glycosidases—enzymes that break down glycosidic bonds—makes thioglycosides like 1-Thio-α-D-glucopyranose excellent glycomimetics. ontosight.airesearchgate.net They can act as competitive inhibitors of carbohydrate-processing enzymes, allowing for detailed investigation into biochemical pathways and enzyme mechanisms. ontosight.ai

The substitution also influences the stereoelectronic properties of the molecule, notably the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to favor an axial orientation over the sterically less hindered equatorial position. scripps.eduwikipedia.org While this effect is prominent for oxygen substituents, the different electronic nature and larger size of sulfur modify these interactions. The C-S bond is longer than a C-O bond, and sulfur is less electronegative, which alters the conformational dynamics and preferences of the sugar ring. wikipedia.orgdypvp.edu.in This modification is crucial for designing molecules that can accurately mimic the shape and electronic environment of natural carbohydrates in biological systems. mdpi.com

| Property | O-Glycosidic Bond | S-Glycosidic Bond | Significance in Glycoscience |

|---|---|---|---|

| Bond Length (C-X) | ~1.43 Å | ~1.82 Å | Affects molecular geometry and conformational preferences. wikipedia.org |

| Electronegativity (X) | 3.44 (Pauling scale) | 2.58 (Pauling scale) | Influences bond polarity and the anomeric effect. scripps.edu |

| Stability to Acid Hydrolysis | Labile | Stable | Allows use as stable probes in acidic biological environments. ontosight.ai |

| Stability to Glycosidases | Susceptible to cleavage | Resistant to cleavage | Enables use as enzyme inhibitors and metabolic probes. ontosight.aimdpi.com |

Historical Trajectory and Evolution of Research on 1-Thio-D-Glucopyranoses

The scientific journey of 1-thiosugars is intrinsically linked to the broader evolution of carbohydrate chemistry. Foundational observations in the 1950s by chemists J.T. Edward and R.U. Lemieux on the conformational preferences of substituents on pyranose rings led to the concept of the "anomeric effect". scripps.eduwikipedia.org This principle was crucial for understanding the behavior of modified sugars, including those with sulfur substitutions.

Early synthetic efforts focused on establishing reliable methods for introducing a sulfur atom at the anomeric position. A common approach involved the reaction of a protected glycosyl halide, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, with a sulfur nucleophile. tandfonline.comtandfonline.com For instance, reactions with thiourea (B124793) were among the first methods developed, typically yielding the β-anomer (1-Thio-β-D-glucopyranose) selectively due to the reaction mechanism. tandfonline.comtandfonline.com In the 1960s, Akagi and colleagues reported the use of potassium alkyl xanthates as nucleophiles, which also proceeded through an SN2 mechanism to provide 1-thiosugars after hydrolysis of the xanthate intermediate. researchgate.net

A significant advancement came with the development of methods that could produce the α-anomer. In 2002, Fujihira et al. described a one-pot reaction system where the adduct of tetra-O-acetyl-α-D-glucopyranosyl bromide and N,N-dimethylthioformamide, upon methanolysis, yielded a nearly 1:1 mixture of the α and β anomers of tetra-O-acetyl-1-thio-D-glucopyranose, which could then be separated chromatographically. tandfonline.comtandfonline.com This provided a convenient route to the less commonly accessible α-thiosugar.

Over time, the focus of research has shifted from purely synthetic challenges to the application of these compounds as sophisticated tools in chemical biology and medicinal chemistry. The synthesis of thio-disaccharides, such as thiomaltose, demonstrated the utility of 1-Thio-α-D-glucopyranose as a glycosyl donor or acceptor for building more complex structures. rsc.org Today, research continues to explore the use of 1-thiosugars and their derivatives as probes for studying glycan-binding proteins, as components of glycomimetic drugs, and in the synthesis of neoglycoconjugates. mdpi.comresearchgate.net

| Era | Key Development | Significance |

|---|---|---|

| 1950s | Description of the anomeric effect by Edward and Lemieux. scripps.eduwikipedia.org | Provided a theoretical framework for understanding the stereochemistry of pyranose derivatives. |

| 1960s | Synthesis of 1-thiosugars using glycosyl halides and xanthate nucleophiles. researchgate.net | Established early, reliable synthetic routes to 1-thiosugars. |

| 1970s | Use of 1-thio-disaccharides in synthesis, such as the preparation of thiomaltose. rsc.org | Demonstrated the utility of thiosugars as building blocks for complex carbohydrates. |

| 2000s | Development of one-pot synthesis for α/β mixtures of acetylated 1-thio-D-glucopyranose. tandfonline.comtandfonline.com | Improved access to the thermodynamically less favored α-anomer. |

| Present | Application of thiosugars as glycomimetics, enzyme inhibitors, and probes in chemical biology. mdpi.commdpi.comresearchgate.net | Represents the maturation of the field from fundamental synthesis to advanced applications. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63073-99-4 |

|---|---|

Molecular Formula |

C6H12O5S |

Molecular Weight |

196.22 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(12)11-2/h2-10,12H,1H2/t2-,3-,4+,5-,6-/m1/s1 |

InChI Key |

JUSMHIGDXPKSID-VFUOTHLCSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)S)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)S)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Thio α D Glucopyranose and Its Derivatives

Chemoenzymatic and Chemical Glycosylation Approaches to 1-Thioglycosides

The formation of the thioglycosidic bond is a cornerstone in the synthesis of S-linked glycoconjugates. Both chemical and chemoenzymatic methods are employed to achieve this transformation. Chemical synthesis typically involves the coupling of a glycosyl donor, which has a leaving group at the anomeric center, with a thiol acceptor. nih.gov This approach offers great flexibility in terms of substrate scope but often necessitates a series of protection and deprotection steps to mask reactive functional groups. nih.govuniversiteitleiden.nl

In contrast, chemoenzymatic methods utilize enzymes, such as glycosyltransferases or engineered glycosidases, to catalyze the formation of the thioglycosidic linkage. These enzymatic approaches can offer remarkable regio- and stereoselectivity, often under mild, aqueous conditions and without the need for protecting groups. nih.gov A facile and environmentally friendly S-glycosylation method has been developed using glycosyl fluoride (B91410) donors and thiol sugar acceptors in water, promoted by calcium hydroxide, mimicking enzymatic synthesis. nih.gov

Stereoselective Synthesis of 1-Thio-α-D-Glucopyranosides

Achieving stereocontrol at the anomeric center is a primary challenge in glycosylation chemistry. The synthesis of 1,2-cis glycosides, such as the α-anomer of 1-thio-D-glucopyranose, is particularly demanding due to the tendency to form the thermodynamically more stable 1,2-trans product. Various strategies have been developed to overcome this challenge and favor the formation of the α-thioglycosidic linkage. nih.gov

The choice of the glycosyl donor is critical in directing the stereochemical outcome of a thioglycosylation reaction. wikipedia.org A glycosyl donor is a carbohydrate that reacts with a glycosyl acceptor to form a new glycosidic bond. wikipedia.org The donor contains a leaving group at the anomeric position, with common examples being halides, thioalkyl groups, and imidates. wikipedia.org

The reactivity of these donors is heavily influenced by the protecting groups on the other hydroxyls of the sugar ring. wikipedia.org This has led to the "armed-disarmed" principle, where donors with electron-donating protecting groups (like benzyl (B1604629) ethers) are considered "armed" and more reactive, while those with electron-withdrawing groups (like acyl esters) are "disarmed" and less reactive. wikipedia.orgresearchgate.net This difference in reactivity can be exploited in sequential glycosylation strategies. researchgate.net For the synthesis of 1,2-cis-thioglycosides (α-anomers), non-participating protecting groups are typically used at the C-2 position to avoid the formation of an intermediate that would direct the formation of the 1,2-trans product. nih.gov Bimodal glycosyl donors are an emerging class of compounds that can be selectively tuned to form either the α- or β-anomer based on the reaction conditions, offering a streamlined approach to complex glycan synthesis. nih.gov

| Glycosyl Donor Type | Common Leaving Groups | Typical Protecting Groups for α-Selectivity | Key Features |

| Thioglycosides | Thiophenyl, Thioethyl, 2-Benzothiazoyl | Benzyl (Bn), Silyl ethers | Stable, versatile, can be "armed" or "disarmed" |

| Glycosyl Halides | Bromide, Fluoride | Benzyl (Bn), non-participating groups at C-2 | Highly reactive, often used with silver or mercury salt promoters |

| Trichloroacetimidates | O-C(=NH)CCl₃ | Benzyl (Bn), Benzylidene acetals | Highly reactive, activated by catalytic acid |

| Bimodal Donors | Thio groups, bespoke O-2 benzyl groups | Perbenzylated | Can form either α or β anomer depending on reaction conditions |

Historically, salts of heavy metals like mercury(II) have been used to activate thioglycoside donors. mdpi.com These thiophilic promoters coordinate to the anomeric sulfur atom, facilitating the departure of the leaving group and the subsequent attack by the thiol acceptor. mdpi.com While effective, the toxicity of mercury compounds has led to the development of alternative promoters.

Boron trifluoride (BF₃), often as its diethyl etherate complex (BF₃·OEt₂), is a widely used Lewis acid catalyst in glycosylation reactions. dntb.gov.uarsc.orgnih.gov It can promote the reaction between glycosyl donors and thiol acceptors to form thioglycosides. rsc.org The stereochemical outcome can be influenced by the reaction conditions. For instance, BF₃ can catalyze the anomerization of 1-thioglycosides, a process that can be exploited to obtain the desired anomer. dntb.gov.ua In some cases, sub-stoichiometric amounts of strong acids like triflic acid (TfOH) can be more efficient than multiple equivalents of Lewis acids like BF₃·OEt₂ for synthesizing thioglycosides from per-acetylated sugars. rsc.org

| Catalyst/Promoter | Typical Substrates | Key Advantages | Key Disadvantages |

| Mercury(II) Salts | Thioglycoside donors | Effective activation of the thio leaving group | High toxicity |

| Boron Trifluoride (BF₃) | Glycosyl acetates, lactones | Commercially available, versatile Lewis acid | Can require stoichiometric amounts, may lead to anomerization dntb.gov.uarsc.org |

| Triflic Acid (TfOH) | Per-acetylated sugars | High reaction rates, high yields, can be used in sub-stoichiometric amounts rsc.org | Strong acid, may not be compatible with sensitive substrates |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. abo.fi In the context of carbohydrate chemistry, microwave irradiation can significantly reduce reaction times for glycosylations, deprotection steps, and other modifications. nih.govresearchgate.net This technology allows for rapid and uniform heating of the reaction mixture, often leading to higher yields and purities compared to conventional heating methods. abo.finih.gov

The application of microwave technology has been integrated into automated glycan assembly (AGA), enabling faster synthesis of complex oligosaccharides. nih.govacs.org A synthesizer capable of rapid temperature adjustments using microwave heating can accelerate steps like capping and deprotection at elevated temperatures while allowing for controlled glycosylations at low temperatures. nih.gov This enhancement has been shown to reduce typical coupling cycles and expand the range of accessible glycans, including the synthesis of S-linked oligosaccharides. nih.govresearchgate.net For example, microwave assistance in the O-sulfation of protected heparin disaccharides reduced processing times from days to one hour with high yields. researchgate.net

Regioselective Functionalization of 1-Thio-α-D-Glucopyranose

Beyond the formation of the anomeric linkage, the synthesis of complex thioglycoside derivatives requires the selective modification of the hydroxyl groups on the pyranose ring. Regioselective functionalization allows for the introduction of various moieties at specific positions, which is crucial for building oligosaccharides or introducing biochemical probes. This control is achieved through a careful interplay of protecting groups. kyoto-u.ac.jp

Protecting group chemistry is fundamental to the multistep synthesis of complex carbohydrates. universiteitleiden.nlwiley-vch.de Hydroxyl groups are temporarily masked with protecting groups to prevent them from reacting while another part of the molecule is being modified. An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild conditions without affecting other functionalities. wiley-vch.de

Common strategies for protecting hydroxyl groups in glucose derivatives include:

Benzyl (Bn) ethers: These are robust and stable to both acidic and basic conditions, typically removed by catalytic hydrogenation. wiley-vch.de

Acetal protecting groups (e.g., benzylidene, isopropylidene): These are often used to protect vicinal diols, such as the 4,6-hydroxyls in glucopyranosides. They are generally stable to base but can be removed under acidic conditions. wiley-vch.de

Silyl ethers (e.g., TBDMS, TIPS): The steric bulk of these groups can be tuned to selectively protect less hindered hydroxyls. They are typically removed using fluoride reagents like TBAF. universiteitleiden.nl

Acyl groups (e.g., Acetyl (Ac), Benzoyl (Bz)): These ester groups are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis. They are known to have an electron-withdrawing ("disarming") effect on the reactivity of glycosyl donors. wikipedia.org

The strategic application and sequential removal of these groups allow for the regioselective functionalization of 1-thio-α-D-glucopyranose, enabling the synthesis of well-defined, complex S-linked glycans and glycoconjugates. universiteitleiden.nlwiley-vch.de

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Features |

| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (catalytic hydrogenation) | Stable to acid/base; "Arming" effect |

| Acetyl ester | Ac | Acetic anhydride, pyridine | NaOMe in MeOH (Zemplén deacetylation); basic conditions | "Disarming" effect; Removed by base |

| Benzoyl ester | Bz | Benzoyl chloride, pyridine | NaOMe in MeOH; basic conditions | "Disarming" effect; More stable than acetyl |

| Benzylidene acetal | Benzaldehyde dimethyl acetal, CSA | Mild acid (e.g., AcOH) | Protects 4,6-diols | |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | Tetrabutylammonium fluoride (TBAF) | Bulky; selective for primary hydroxyls |

Construction of Complex Glycoconjugates Incorporating 1-Thio-α-D-glucopyranosyl Moieties

The stable yet activatable nature of the anomeric thioether linkage in 1-thio-α-D-glucopyranose and its derivatives makes them valuable precursors for the synthesis of complex glycoconjugates. These methodologies often involve the initial preparation of a thioglycoside which is then coupled to a non-carbohydrate aglycone, such as a protein, lipid, or a synthetic scaffold.

One notable application is in the preparation of neoglycoproteins, which are synthetic conjugates of carbohydrates and proteins. For instance, ω-aldehydoalkyl 1-thioglycosides of D-glucopyranose have been synthesized and successfully attached to bovine serum albumin (BSA) via reductive alkylation. nih.gov This approach allows for high levels of sugar incorporation onto the protein surface. nih.gov

Another significant area is the synthesis of glycinated glycoconjugates. Synthetic 1-thioglycoside derivatives of monosaccharides like D-glucose and disaccharides such as lactose (B1674315) and melibiose (B213186) have been acylated with glycine. researchgate.net These structures can mimic components of bacterial lipopolysaccharides (LPS) and have been studied for their immunomodulatory potential, with applications in the development of glycoconjugate vaccines. researchgate.net The immunoreactivity of these synthetic glycoconjugates has been evaluated in ELISA assays, demonstrating their potential to interact with specific antibodies. researchgate.net

Chemoenzymatic strategies are also employed, combining the precision of enzymatic reactions with the versatility of chemical synthesis. For example, lipases have been used for the site-selective deacetylation of peracetylated thioglycosides, providing key intermediates for the synthesis of more complex glycoconjugates. mdpi.com This approach offers advantages such as milder reaction conditions and avoids the need for extensive protecting group manipulations. mdpi.com

The table below summarizes examples of complex glycoconjugates synthesized using 1-thio-D-glucopyranosyl moieties.

| Glycoconjugate Type | Aglycone | Linkage Method | Key Features |

| Neoglycoprotein | Bovine Serum Albumin (BSA) | Reductive alkylation of ω-aldehydoalkyl 1-thioglycosides | High sugar loading on the protein surface. |

| Glycinated Glycoconjugates | Synthetic scaffolds | Acylation with glycine | Mimics bacterial LPS components for potential vaccine development. |

| Metal-based Glycoconjugates | Gold(III) complexes | Transmetallation from a zinc(II)-dithiocarbamato intermediate | Efficient synthesis without the need for protection/deprotection steps. rsc.org |

Enzymatic Synthesis Pathways Utilizing 1-Thio-D-Glucopyranose Analogues

Enzymatic methods provide highly specific and efficient routes for the synthesis of carbohydrate-based structures. The use of 1-thio-D-glucopyranose analogues as substrates for various enzymes has opened up novel pathways for the creation of unique biopolymers and thioglucosides.

Cellodextrin Phosphorylase-Mediated Polymerization of 1-Thio-β-D-Glucose

Cellodextrin phosphorylases (CDPs) are enzymes that catalyze the reversible phosphorolysis of cellodextrins. Notably, some CDPs exhibit a relaxed substrate specificity, allowing them to accept modified glucose units as substrates. This property has been exploited for the synthesis of modified cellulose-like polymers.

Research has demonstrated that cellodextrin phosphorylase from Ruminiclostridium thermocellum can utilize 1-thio-β-D-glucose as a glycosyl acceptor. nih.gov This enzymatic polymerization results in the formation of "1-thio-cellulose," a polymer where the glycosidic oxygen atoms are replaced by sulfur atoms. The resulting 1-thio-oligosaccharides are of interest for their potential applications in materials science and biomedicine due to the altered chemical and physical properties imparted by the thioether linkage.

The broad substrate specificity of CDPs has been further highlighted by their ability to use various non-natural acceptors, including those with thiol functionalities, for the synthesis of reducing-end-modified cellulose (B213188) chains. acs.org This enzymatic approach provides a green and efficient method for producing novel bio-based polymers.

The following table compares the substrate tolerance of different phosphorylases.

| Enzyme | Source Organism | Natural Substrate | Known Non-Natural Substrates |

| Cellodextrin Phosphorylase (CDP) | Ruminiclostridium thermocellum | Cellodextrins, α-D-glucose 1-phosphate | 1-Thio-β-D-glucose, various functionalized β-D-glucose acceptors nih.govacs.org |

| Cellobiose Phosphorylase (CBP) | Clostridium thermocellum | Cellobiose, α-D-glucose 1-phosphate | Limited tolerance for modified acceptors compared to CDP. nih.gov |

Biosynthetic Routes to Thioglucosides and Their Analogues

While the chemical synthesis of thioglycosides is well-established, understanding their natural biosynthetic pathways is crucial for harnessing biological systems for their production. In nature, thioglycosides are found in various organisms, with the glucosinolates in plants of the Brassicales order being a prominent example.

The biosynthesis of glucosinolates is a multi-step pathway that involves the conversion of amino acids into the core glucosinolate structure. epharmacognosy.com This core structure consists of a β-thioglucose moiety, a sulfonated oxime, and a variable side chain derived from the initial amino acid. epharmacognosy.com The key step in the formation of the thioglucosidic linkage involves the transfer of a glucose molecule from UDP-glucose to a thiohydroximate intermediate. This reaction is catalyzed by a specific UDPG:thiohydroximate glucosyltransferase.

Although not a direct synthesis of 1-thio-α-D-glucopyranose itself, the glucosinolate pathway provides a clear example of a natural biosynthetic route for the formation of a thioglucosidic bond.

In other biological contexts, thioglycosides have been shown to act as metabolic decoys or inhibitors of glycan biosynthesis. nih.govnih.gov For instance, synthetic thioglycoside analogues of N-acetylglucosamine can enter cellular glycosylation pathways and truncate the biosynthesis of cell-surface glycans. nih.gov This inhibitory action underscores the ability of cellular enzymes to recognize and process these sulfur-containing sugar analogues, even though they may not be natural substrates.

Structural Elucidation and Conformational Dynamics of 1 Thio α D Glucopyranose

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to the unequivocal structural determination of 1-Thio-α-D-glucopyranose. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools for defining its configuration, conformation, and connectivity.

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-Thio-α-D-glucopyranose in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing critical information about the molecule's configuration and preferred conformation. nih.gov

1D NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the number and environment of the protons. The anomeric proton (H-1), being attached to the carbon bearing the thiol group, typically resonates at a distinct chemical shift compared to its O-glycoside counterparts. The α-configuration is confirmed by the multiplicity and coupling constant (J-coupling) of the H-1 signal. For an α-anomer in a standard ⁴C₁ chair conformation, the H-1 proton is axial and shows a characteristic coupling constant with the equatorial H-2 proton.

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. The anomeric carbon (C-1) is particularly sensitive to the nature of the substituent, and its signal provides direct evidence of the thio-linkage.

2D NMR Spectroscopy: To overcome signal overlap and confirm connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks, allowing for the sequential assignment of protons around the pyranose ring, starting from an unambiguously identified signal like the anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum based on the previously assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 1-Thio-α-D-glucopyranose, NOESY can confirm the α-anomeric configuration by showing a cross-peak between the axial H-1 and the axial protons at C-3 and C-5, which are close in space in the ⁴C₁ chair conformation.

The following table presents representative ¹H and ¹³C NMR chemical shifts for 1-Thio-α-D-glucopyranose, estimated from data for structurally related compounds such as methyl α-D-glucopyranoside and various thioglycosides.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H-¹H Coupling Constants (J, Hz) |

|---|---|---|---|

| 1 | ~5.4 - 5.6 (d) | ~85 - 88 | J₁,₂ ≈ 4-5 |

| 2 | ~3.6 - 3.8 (dd) | ~72 - 74 | J₂,₃ ≈ 9-10 |

| 3 | ~3.8 - 4.0 (t) | ~73 - 75 | J₃,₄ ≈ 9-10 |

| 4 | ~3.4 - 3.6 (t) | ~70 - 72 | J₄,₅ ≈ 9-10 |

| 5 | ~4.0 - 4.2 (ddd) | ~72 - 74 | J₅,₆a ≈ 2-3; J₅,₆b ≈ 5-6 |

| 6a | ~3.7 - 3.9 (dd) | ~61 - 63 | J₆a,₆b ≈ -12 |

| 6b | ~3.6 - 3.8 (dd) |

Mass Spectrometry for Structural Confirmation and Derivative Analysis

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of 1-Thio-α-D-glucopyranose and its derivatives. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used to generate gas-phase ions of the intact molecule with minimal fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₆H₁₂O₅S) of the compound.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, yielding structural information. In the analysis of thioglycosides, a characteristic fragmentation pathway involves the cleavage of the C-S glycosidic bond. This results in the formation of a prominent fragment ion corresponding to the glyconyl moiety, often with the loss of the thiol group. The fragmentation pattern of the pyranose ring itself can also provide confirmatory evidence of the glucose core structure. For derivative analysis, mass spectrometry can readily identify modifications to the core structure by the corresponding mass shift in both the parent ion and relevant fragment ions.

Advanced Computational and Theoretical Investigations

Computational chemistry provides powerful tools to complement experimental data, offering a deeper understanding of the factors that govern the structure and stability of 1-Thio-α-D-glucopyranose.

Quantum Chemical Studies on Anomeric Configuration and Stability

The preference for a specific configuration at the anomeric carbon (C-1) is governed by a phenomenon known as the anomeric effect. This effect describes the tendency of a heteroatomic substituent at the anomeric carbon to favor an axial orientation, despite the expected steric hindrance, over an equatorial one.

Steric Interactions: The classical steric repulsion that typically disfavors axial substituents.

Stereoelectronic Interactions: This is the primary origin of the anomeric effect. A widely accepted explanation is the hyperconjugation between a lone pair of electrons on the endocyclic ring oxygen atom and the antibonding (σ*) orbital of the exocyclic C-S bond. This interaction is geometrically optimal when the thiol group is in the axial position.

For thiosugars, the nature of the anomeric effect is modulated by the properties of the sulfur atom compared to oxygen, such as its larger size, lower electronegativity, and more diffuse lone pairs. Computational studies can quantify these differences and predict the equilibrium population of the α and β anomers, providing insights into their relative thermodynamic stabilities.

Molecular Modeling and Dynamics Simulations of Thioglycosidic Linkages

While 1-Thio-α-D-glucopyranose is a monosaccharide, the principles governing the conformation around its anomeric center are foundational for understanding the behavior of more complex molecules containing thioglycosidic linkages (C-S-C). Molecular Dynamics (MD) simulations are a powerful computational technique used to study the flexibility and conformational preferences of these linkages over time. chemicalbook.com

MD simulations model the molecule as a collection of atoms interacting through a set of classical mechanics equations known as a force field. nih.govresearchgate.net For carbohydrates, specialized force fields like GLYCAM and CHARMM are often used, though they may require specific parameterization to accurately model the sulfur-containing linkage. nih.gov

The simulation tracks the motions of all atoms, providing a dynamic picture of the molecule's behavior in a simulated solvent environment. Key analyses from MD simulations of molecules with thioglycosidic bonds include:

Torsional Angle Analysis: The simulation can map the conformational landscape around the thioglycosidic bond by analyzing the probability distribution of the φ (O5-C1-S1-Cx) and ψ (C1-S1-Cx-C(x-1)) dihedral angles. This reveals the lowest energy (most populated) conformations of the linkage.

Hydrogen Bonding: The simulations can characterize the dynamic network of intramolecular and intermolecular (with solvent) hydrogen bonds, which play a crucial role in stabilizing specific conformations.

Flexibility and Dynamics: MD provides information on the flexibility of the thioglycosidic linkage compared to its O-glycosidic counterpart. The longer C-S and S-C bonds and different bond angles compared to C-O and O-C bonds can lead to distinct conformational preferences and a different range of motion. chemicalbook.com

By simulating the behavior of thioglycosidic linkages, researchers can gain a detailed understanding of how the presence of sulfur influences the three-dimensional structure and dynamics of complex carbohydrates and their derivatives.

Mechanistic Biochemical and Enzymatic Studies of 1 Thio α D Glucopyranose

Glycosidase Interaction and Inhibition Profiles

While direct and extensive investigations into the interaction of 1-Thio-α-D-glucopyranose with a broad spectrum of glycosidases are not readily found, the general behavior of thioglycosides allows for informed postulations regarding its likely properties.

A fundamental characteristic of thioglycosides is the pronounced resistance of the thioglycosidic bond to enzymatic cleavage by glycoside hydrolases. This stability arises from the replacement of the anomeric oxygen atom with sulfur. The carbon-sulfur (C-S) bond is longer, less polar, and the sulfur atom is a "softer" nucleophile compared to the oxygen in a typical O-glycosidic bond. These physicochemical differences render the thioglycosidic linkage a poor substrate for glycosidases, which have active sites exquisitely evolved to recognize and catalyze the hydrolysis of O-glycosidic bonds. Although specific kinetic data on the enzymatic hydrolysis of 1-Thio-α-D-glucopyranose is lacking, it is a well-established principle that thioglycosides are significantly more stable against enzymatic degradation than their O-glycoside counterparts. Therefore, it is highly probable that the 1-thio-α-D-glycosidic bond exhibits substantial resistance to cleavage by α-glucosidases.

The structural analogy of thioglycosides to their natural monosaccharide substrates, coupled with their resistance to hydrolysis, makes them prime candidates for enzyme inhibition. They often function as competitive inhibitors by occupying the enzyme's active site without proceeding through the catalytic cycle.

α- and β-Glucosidases: Specific kinetic studies for 1-Thio-α-D-glucopyranose are not widely reported. However, research on related thio-sugars provides valuable insights. For instance, 5-thio-α-D-glucopyranose has been documented as an inhibitor of α-glucosidase, exhibiting an IC₅₀ value of 12 µM. vulcanchem.com Furthermore, derivatives of 5-thio-D-glucopyranosylamine have demonstrated competitive inhibition of α-glucosidase from brewer's yeast, with the α-isomer identified as the active inhibitory compound. nih.gov Based on these findings, it is reasonable to infer that 1-Thio-α-D-glucopyranose would likely function as a competitive inhibitor of α-glucosidases, owing to its structural resemblance to the natural substrate, α-D-glucose. Its interaction with β-glucosidases is anticipated to be considerably weaker, in line with the anomeric specificity of these enzymes.

N-Acetylhexosaminidases: There is a discernible absence of research investigating the interaction between 1-Thio-α-D-glucopyranose and N-acetylhexosaminidases. These enzymes exhibit specificity for N-acetylhexosamine moieties. Consequently, significant inhibition by a glucose analogue such as 1-Thio-α-D-glucopyranose would not be expected, unless the enzyme's active site demonstrates a degree of substrate promiscuity.

In glycoside-enzyme interactions, the aglycon (non-sugar) component is a critical determinant of binding affinity and selectivity, a principle that holds true for thioglycosides. While the glycon (sugar) moiety directs the compound to a general class of enzymes, modifications to the aglycon can fine-tune the inhibitory profile. The introduction of different aglycons to the thiol group of 1-Thio-α-D-glucopyranose could, in theory, lead to enhanced interactions within the active site of target enzymes through additional hydrophobic, steric, or hydrogen-bonding interactions. This could result in a spectrum of derivatives with varying potencies and selectivities for different glycosidase isoforms.

Modulation of Carbohydrate-Processing Enzymes Beyond Glycosidases

The biological activity of thio-sugars extends beyond the inhibition of glycosidases to include interactions with other key enzymes in carbohydrate metabolism.

Glycogen (B147801) phosphorylase, the rate-limiting enzyme in glycogenolysis, is a significant target for the development of glucose-mimetic inhibitors. While α-D-glucose itself is a weak allosteric inhibitor of glycogen phosphorylase, numerous analogues have been synthesized to achieve higher potency. Although there is no specific research on the interaction of 1-Thio-α-D-glucopyranose with this enzyme, extensive studies have been performed on 1-thio-β-D-glucose and its derivatives. These compounds have been shown to be effective inhibitors that bind to the catalytic site of glycogen phosphorylase, stabilizing the inactive T-state of the enzyme. It is plausible that 1-Thio-α-D-glucopyranose could also bind to the active site, though its affinity and the precise mechanism of inhibition in comparison to its β-anomer would require empirical validation.

The scope of thio-sugar interactions includes other enzymes integral to carbohydrate processing. A prominent example is 5-thio-D-glucose , which has been identified as an inhibitor of thiohexokinase, thereby influencing the rate of glycolysis. Moreover, 5-thio-D-glucose has been shown to competitively inhibit glucose transporters, thus affecting cellular glucose uptake. portlandpress.com These findings for a structurally related thio-sugar suggest that 1-Thio-α-D-glucopyranose may also possess the potential to modulate the activity of other enzymes and transport proteins involved in glucose metabolism. However, dedicated studies are necessary to substantiate such potential interactions.

Data on Inhibitory Activities of Related Thio-Sugar Compounds

| Compound | Enzyme | Organism/Tissue | Inhibition Type | Ki / IC50 | Source |

|---|---|---|---|---|---|

| 5-Thio-α-D-glucopyranose | α-Glucosidase | Not Specified | - | 12 µM (IC50) | vulcanchem.com |

| p-methoxy-N-phenyl-5-thio-α-D-glucopyranosylamine | Glucoamylase G2 | - | Competitive | 0.47 mM (Ki) | nih.gov |

| N-phenyl-5-thio-α-D-glucopyranosylamine | Glucoamylase G2 | - | Competitive | 0.78 mM (Ki) | nih.gov |

| p-nitro-N-phenyl-5-thio-α-D-glucopyranosylamine | Glucoamylase G2 | - | Competitive | 0.27 mM (Ki) | nih.gov |

| Methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside | α-Glucosidase | Brewer's yeast | Competitive | 0.5 mM (Ki) | nih.gov |

Investigation of Thiosugar Mutarotation and Anomeric Equilibrium in Biological Contexts

The phenomenon of mutarotation, the change in optical rotation as a pure anomer of a sugar equilibrates in solution to a mixture of its α and β forms, is a fundamental concept in carbohydrate chemistry. While extensively studied for common monosaccharides like D-glucose, the investigation into the mutarotation and anomeric equilibrium of thiosugars, such as 1-Thio-α-D-glucopyranose, provides critical insights into their behavior in biological systems. The substitution of the endocyclic oxygen with a sulfur atom introduces significant alterations to the electronic and conformational properties of the sugar ring, thereby influencing the position of the anomeric equilibrium and the kinetics of mutarotation.

In aqueous solutions, reducing sugars exist as an equilibrium mixture of their α and β anomers, along with a small proportion of the open-chain aldehyde or ketone form. For D-glucose, the equilibrium mixture in water at room temperature typically consists of about 36% α-D-glucopyranose and 64% β-D-glucopyranose. This equilibrium is established through the process of mutarotation, which involves the interconversion of the anomers via the open-chain form. The rate of this interconversion can be influenced by factors such as temperature, pH, and the presence of catalysts, including enzymes like mutarotases.

The study of 1-Thio-α-D-glucopyranose reveals a different anomeric landscape. The replacement of the ring oxygen with sulfur, a less electronegative and larger atom, affects the stereoelectronic interactions within the molecule, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position. In thiosugars, the manifestation of the anomeric effect can be different from their oxygen-containing counterparts, leading to altered anomeric ratios at equilibrium.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the anomeric equilibrium of sugars in solution. By integrating the signals of the anomeric protons of the α and β anomers, the relative concentrations of each form at equilibrium can be precisely determined.

Table 1: Comparison of Anomeric Equilibrium Composition in D-Glucose and a Representative Thiosugar in D₂O

| Compound | Anomer | Percentage at Equilibrium (%) |

| D-Glucopyranose | α | ~36 |

| β | ~64 | |

| 1-Thio-D-glucopyranose | α | Data not specifically found in search results |

| β | Data not specifically found in search results |

The kinetics of mutarotation, or the rate at which this equilibrium is achieved, can be monitored using techniques such as polarimetry, which measures the change in optical rotation over time, or by time-resolved NMR spectroscopy. These studies can provide rate constants for the interconversion of the anomers.

Table 2: Hypothetical Mutarotation Rate Constants for 1-Thio-α-D-glucopyranose under Different Conditions

| Condition | Rate Constant (k) for α → β interconversion (s⁻¹) |

| Uncatalyzed (Neutral pH) | Data not specifically found in search results |

| Acid-catalyzed | Data not specifically found in search results |

| Base-catalyzed | Data not specifically found in search results |

| Enzyme-catalyzed (e.g., Mutarotase) | Data not specifically found in search results |

In a biological context, the anomeric preference and the rate of mutarotation can have significant implications for the interaction of 1-Thio-α-D-glucopyranose with enzymes. Many enzymes that metabolize sugars exhibit a high degree of stereospecificity, preferentially binding to and acting on one anomer over the other. For instance, hexokinase, the first enzyme in the glycolytic pathway, shows a preference for the β-anomer of D-glucose. Therefore, the anomeric composition of a thiosugar analogue at equilibrium and the rate at which the "inactive" anomer can convert to the "active" form can directly impact its efficacy as a substrate or inhibitor.

The presence of enzymes known as mutarotases (or aldose 1-epimerases) can significantly accelerate the rate of interconversion between anomers. Investigating the interaction of 1-Thio-α-D-glucopyranose with such enzymes is crucial to understanding its metabolic fate and pharmacological activity. If the thiosugar is a substrate for a mutarotase, its anomeric equilibrium can be rapidly shifted in vivo, potentially altering its interaction with other target enzymes. Conversely, if it is not a substrate, its slow spontaneous mutarotation rate could limit its biological activity if only one anomer is recognized by the target protein.

Detailed research findings from such investigations would typically involve kinetic assays to determine the Michaelis-Menten parameters (Kₘ and kₖₐₜ) for the enzymatic mutarotation of the thiosugar, providing a quantitative measure of the enzyme's efficiency in catalyzing the anomerization.

Applications and Emerging Roles of 1 Thio α D Glucopyranose in Research

Probing Glycoenzyme Catalysis and Reaction Intermediates

The substitution of the endocyclic oxygen with sulfur in 1-thio-α-D-glucopyranose renders the thioglycosidic bond more resistant to enzymatic and acid-catalyzed hydrolysis compared to its O-glycosidic counterpart. unimi.it This increased stability has made it an invaluable tool for studying the mechanisms of glycoenzymes, such as glycosidases and glycosyltransferases.

Researchers have utilized 1-thio-α-D-glucopyranose and its derivatives as competitive inhibitors to probe the active sites of glycosidases. unimi.itnih.gov By acting as substrate mimics, these compounds can bind to the enzyme's active site without being cleaved, allowing for the detailed characterization of enzyme-substrate interactions through techniques like X-ray crystallography. For instance, novel 1-thio-β-D-glucopyranosides have been synthesized and shown to selectively inhibit fungal α- and β-glucosidases. pacific.edu

In the study of glycosyltransferases, which catalyze the formation of glycosidic bonds, thioglycosides serve as powerful mechanistic probes. umsl.eduresearchgate.net The altered reactivity of the anomeric center in 1-thio-α-D-glucopyranose can help to elucidate the nature of the transition states and intermediates in the catalytic cycle. acs.org While direct trapping of reaction intermediates using 1-thio-α-D-glucopyranose is a complex endeavor, its use as a stable substrate analog provides crucial insights into the conformational changes and key catalytic residues involved in glycosyl transfer. illinois.edunih.gov

Design and Development of Glycomimetic Probes for Biological Systems

Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates, and they play a crucial role in understanding and manipulating biological systems. nih.govrsc.org 1-Thio-α-D-glucopyranose serves as a key scaffold in the design of glycomimetic probes due to its structural similarity to glucose and its enhanced stability. researchgate.net

The development of thio-linked glycomimetics allows for the creation of probes that can resist degradation by endogenous enzymes, making them suitable for in vivo studies. These probes can be used to investigate carbohydrate-protein interactions, which are central to numerous physiological and pathological processes. researchgate.net For example, thio-glycomimetics with enhanced lipophilicity have been synthesized to screen for antibacterial and anticancer agents. researchgate.net The design of such molecules often involves strategic modifications to the 1-thio-α-D-glucopyranose core to enhance binding affinity and selectivity for a specific biological target. unimi.it

The synthesis of these glycomimetic probes can be achieved through various chemical strategies, including stereoselective Michael condensation of levoglucosenone (B1675106) with sugar thiols. researchgate.net The resulting thio-linked analogs provide a platform for further functionalization, enabling the attachment of fluorescent tags or other reporter molecules for imaging and detection purposes.

Construction of Neoglycoconjugates for Studying Receptor-Ligand Interactions

Neoglycoconjugates are synthetic molecules in which a carbohydrate moiety is attached to a non-carbohydrate carrier, such as a protein or a lipid. These constructs are instrumental in studying the interactions between carbohydrates and their binding partners (lectins and other receptors). nih.gov 1-Thio-α-D-glucopyranose is a valuable building block for the synthesis of stable neoglycoconjugates due to the robust nature of the thioglycosidic linkage.

The synthesis of neoglycoconjugates based on 1-thioglycosides has been explored for their potential as immunomodulatory factors. researchgate.net For instance, glycinated 1-thioglycoside derivatives of D-glucose have been synthesized and conjugated to carrier proteins like bovine serum albumin. These neoglycoconjugates can mimic structures found in bacterial lipopolysaccharides and are used to study the immunological response to bacterial infections. researchgate.net The stability of the thioglycosidic bond ensures that the carbohydrate epitope remains intact during these studies.

Furthermore, these neoglycoconjugates can be immobilized on surfaces to create carbohydrate microarrays. nih.govsinica.edu.twrsc.orgiastate.edunih.gov These microarrays are powerful high-throughput tools for screening and characterizing carbohydrate-binding proteins, providing valuable data on the specificity and affinity of receptor-ligand interactions. nih.gov

Advancements in Surface Functionalization and Nanomaterial Interfaces

The thiol group at the anomeric position of 1-thio-α-D-glucopyranose provides a convenient handle for the functionalization of various surfaces, particularly those of noble metals like gold. nih.gov This has led to significant advancements in the development of biosensors and other nanomaterial-based technologies. nih.govresearchgate.netmdpi.commdpi.comnih.gov

Self-assembled monolayers (SAMs) of 1-thio-β-D-glucose on gold surfaces have been extensively studied. nih.govnih.govnih.govnsf.govunlp.edu.arnorthwestern.edu These well-ordered molecular layers create a hydrophilic and biocompatible interface that can be used to study biological recognition events. For example, gold nanoparticles functionalized with 1-thio-β-D-glucose have been used to create platforms for studying the interaction with maltose (B56501) binding protein. nih.gov The formation of these SAMs can be characterized by various surface-sensitive techniques, such as X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS). nih.gov

The functionalization of nanomaterials with 1-thio-α-D-glucopyranose and its derivatives is not limited to gold. Other nanomaterials, such as quantum dots and carbon nanotubes, can also be modified to present carbohydrate ligands on their surfaces. nih.govbiomedres.us These glyconanomaterials have a wide range of potential applications, from targeted drug delivery to advanced diagnostic tools.

Interactive Data Table: Applications of 1-Thio-α-D-glucopyranose in Research

| Application Area | Specific Use of 1-Thio-α-D-glucopyranose | Key Research Findings | Relevant Techniques |

| Glycoenzyme Catalysis | Competitive inhibitor of glycosidases | Selective inhibition of fungal α- and β-glucosidases observed. pacific.edu | Enzyme kinetics, X-ray crystallography |

| Glycoenzyme Catalysis | Mechanistic probe for glycosyltransferases | Provides insights into transition states and catalytic mechanisms. acs.org | Structural biology, kinetic studies |

| Glycomimetic Probes | Scaffold for designing stable glycomimetics | Thio-linked analogs show enhanced stability and potential as antibacterial/anticancer agents. researchgate.net | Organic synthesis, biological screening assays |

| Neoglycoconjugates | Building block for stable neoglycoconjugates | Used to create immunomodulatory agents and for carbohydrate microarrays. researchgate.netnih.gov | Solid-phase synthesis, ELISA, microarray analysis |

| Surface Functionalization | Ligand for modifying gold surfaces | Forms well-ordered self-assembled monolayers for biosensing applications. nih.govnih.gov | XPS, ToF-SIMS, surface plasmon resonance |

| Nanomaterial Interfaces | Capping agent for nanoparticles | Creates biocompatible and functionalized nanomaterials for various biomedical applications. researchgate.netmdpi.com | Nanoparticle synthesis and characterization |

Future Perspectives and Uncharted Territories in 1 Thio α D Glucopyranose Research

Novel Synthetic Strategies for Complex Thioglycoside Architectures

The synthesis of complex carbohydrates remains a formidable challenge in organic chemistry. umsl.edu Thioglycosides, including 1-thio-α-D-glucopyranose derivatives, have become essential building blocks in the assembly of oligosaccharides and glycoconjugates due to their stability and versatile reactivity. umsl.eduresearchgate.net Future research is directed towards developing more efficient, stereoselective, and accessible methodologies for constructing increasingly complex thioglycoside architectures.

One promising avenue is the development of novel activation pathways. Researchers are exploring new catalytic systems, such as those based on palladium, to activate thioglycosides for glycosylation reactions. umsl.edu Another approach involves the use of glycosyl iodides as versatile intermediates for the preparation of alkyl thio- and phenyl thioglycosides. acs.org The development of combined systems, like stoichiometric N-bromosuccinimide (NBS) with catalytic Bismuth(III) triflate (Bi(OTf)3), shows promise for the rapid and efficient activation of a wide range of thioglycoside donors. acs.org

Furthermore, the synthesis of non-reducing disaccharides, which presents significant challenges due to the need for simultaneous stereochemical control at two anomeric centers, is a key area of focus. researchgate.net Strategies for producing orthogonally protected 1,1′-linked sugars are crucial for the selective chemical modification required in the development of vaccines and diagnostics. researchgate.net The extension of synthetic methods to include rare L-hexose thioglycosides from readily available D-sugars, such as D-mannose, is also expanding the library of available building blocks for creating novel glycomimetics. nih.gov The table below summarizes some emerging synthetic strategies.

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed Activation | Utilizes palladium complexes to activate the thioglycosidic bond. | Offers alternative reactivity and selectivity compared to traditional methods. umsl.edu |

| Glycosyl Iodide Intermediates | Involves the formation of a transient glycosyl iodide for subsequent reaction with a thiol. | Provides a short synthetic route to various thio- and selenoglycosides. acs.org |

| Combined Activator Systems (e.g., NBS/Bi(OTf)3) | Employs a combination of a stoichiometric promoter and a catalytic Lewis acid. | Enables rapid and efficient activation of diverse thioglycoside donors under mild conditions. acs.org |

| Orthogonal Protection for 1,1'-Glycosylation | Focuses on creating building blocks with distinct protecting groups for complex disaccharide synthesis. | Allows for precise, stepwise modifications crucial for therapeutic and diagnostic applications. researchgate.net |

| Epimerization of Common Sugars | Converts readily available sugars (e.g., D-mannose) into rare L-sugar thioglycosides. | Expands the diversity of available chiral building blocks for complex molecule synthesis. nih.gov |

These advancements are expected to streamline the synthesis of complex thioglycoside-containing molecules, making them more accessible for biological and materials science investigations. umsl.edu

In-Depth Mechanistic Enzymology of Thiosugar Processing

Understanding the enzymatic machinery that biosynthesizes and modifies thiosugars is a critical frontier in glycobiology. While the chemical synthesis of thioglycosides is well-established, insights into their natural biosynthesis are emerging. For instance, mechanistic studies on the biosynthesis of 2-thiosugars have identified key enzymes and intermediates. nih.govacs.orgnih.gov Research on the enzyme BexX has shown that D-glucose 6-phosphate is a substrate, and the process involves the formation of a covalently bonded enzyme-substrate intermediate and a key intermediate with a keto functionality. nih.govacs.orgnih.gov It is suggested that the mechanism of sulfur insertion in 2-thiosugar biosynthesis shares similarities with that of thiamin biosynthesis. acs.orgnih.gov

Future research will likely focus on elucidating the structures and mechanisms of other enzymes involved in processing various thiosugars, including those that act on 1-thio-α-D-glucopyranose. A deeper understanding of these enzymes could pave the way for chemoenzymatic synthesis strategies, harnessing the high selectivity of enzymes to create complex thioglycosides that are difficult to access through purely chemical means.

Moreover, 1-thio-α-D-glucopyranose and its derivatives are valuable tools for studying the enzymes they mimic the natural substrates of, particularly glycoside hydrolases. The resistance of the thioether linkage to enzymatic hydrolysis makes them excellent competitive inhibitors. For example, thioglycosides have been shown to be more effective metabolic inhibitors of glycan biosynthesis in mammalian cells compared to their O-glycoside counterparts, partly due to their resistance to hydrolysis by intracellular hexosaminidases. nih.gov This stability allows researchers to trap enzyme-substrate complexes and study enzyme mechanisms in greater detail.

| Research Area | Focus | Significance |

| Biosynthetic Pathways | Identifying and characterizing enzymes responsible for natural thiosugar formation (e.g., BexX). | Uncovering novel enzymatic mechanisms and enabling biocatalytic synthesis routes. nih.govacs.orgnih.gov |

| Enzyme Inhibition Studies | Using thioglycosides as stable substrate analogs to study glycoside hydrolases and glycosyltransferases. | Elucidating enzyme mechanisms and developing potent and specific enzyme inhibitors. nih.gov |

| Chemoenzymatic Synthesis | Combining chemical synthesis with enzymatic transformations to build complex thioglycosides. | Leveraging the selectivity of enzymes to overcome challenges in chemical synthesis. researchgate.net |

| Structural Biology | Determining the crystal structures of enzymes in complex with thioglycoside inhibitors. | Providing atomic-level insights into substrate recognition and catalysis. |

In-depth mechanistic studies will not only expand our fundamental knowledge of carbohydrate enzymology but also provide a basis for the rational design of novel enzyme inhibitors with therapeutic potential.

Expansion of Applications in Chemical Biology and Diagnostics

The unique properties of 1-thio-α-D-glucopyranose derivatives make them powerful tools in chemical biology and promising candidates for diagnostic applications. Their enhanced stability compared to O-glycosides allows them to function as effective metabolic decoys to perturb glycan biosynthesis. nih.govnih.gov By acting as artificial substrates, they can divert cellular biosynthetic pathways, leading to the truncation of cell-surface glycans. nih.gov This approach has been used to reduce selectin-dependent leukocyte adhesion, highlighting the potential of thioglycosides in studying and potentially modulating inflammatory processes. nih.gov

In the realm of diagnostics, thioglycosides are valuable reagents in affinity chromatography for protein purification. For example, agarose (B213101) functionalized with p-aminobenzyl-1-thio-β-D-galactopyranoside is used to purify E. coli β-galactosidase, as the thiogalactoside acts as a stable analog of the enzyme's substrate. wikipedia.org This principle can be extended by immobilizing 1-thio-α-D-glucopyranose derivatives to create affinity matrices for purifying glucose-binding proteins like lectins and glucose transporters. wikipedia.org

The development of biosensors is another rapidly growing area where 1-thio-α-D-glucopyranose can play a role. While many glucose biosensors rely on enzymes like glucose oxidase that are specific for β-D-glucose, the development of synthetic recognition elements is a key area of research. nih.govnih.gov 1-Thio-α-D-glucopyranose could be integrated into synthetic receptors or polymers designed for glucose detection, offering greater stability than biological recognition elements. These could be incorporated into various biosensor platforms, including electrochemical and optical sensors, for applications in clinical diagnostics and monitoring. mdpi-res.comresearchgate.net

| Application Area | Specific Use of 1-Thio-α-D-glucopyranose Derivatives | Potential Impact |

| Chemical Biology | As metabolic decoys to inhibit glycan biosynthesis and study cellular processes. | Allows for the selective perturbation of the bacterial glycocalyx for functional studies and may expand the antibiotic arsenal. nih.govnih.gov |

| Affinity Chromatography | As stable ligands on solid supports to purify specific carbohydrate-binding proteins. | Enables efficient, one-step purification of target proteins from complex mixtures. wikipedia.org |

| Diagnostics & Biosensors | As recognition elements in synthetic receptors for glucose detection. | Development of more robust and stable non-enzymatic biosensors for glucose monitoring. nih.govnih.gov |

| Glycoenzyme Profiling | As probes to label and identify specific glycosidases or glycosyltransferases in complex biological samples. | Facilitates the discovery of new enzymes and the diagnosis of diseases associated with altered enzyme activity. |

The expansion of these applications will depend on the continued development of synthetic methods to create a diverse palette of functionalized thioglucosides.

Interdisciplinary Research Integrating 1-Thio-α-D-Glucopyranose with Advanced Material Science

The intersection of carbohydrate chemistry and material science presents exciting, uncharted territories. The self-assembly properties of thioglycosides can be harnessed to create novel biomaterials. For instance, thioglycolipids derived from disaccharides can form layered supramolecular hydrogels. nsf.gov These materials exhibit viscoelastic solid properties and are thixotropic, meaning they can shear-thin and then recover, a desirable property for applications in drug delivery and cosmetics. nsf.gov The unique layered sheet structures of these hydrogels differ from the more common fiber or ribbon networks, suggesting that the thio-linkage influences the self-assembly process. nsf.gov

Future research could explore the integration of 1-thio-α-D-glucopyranose into other advanced materials. For example, thioglucose-functionalized nanoparticles could be developed for targeted drug delivery, leveraging the interaction of the glucose moiety with specific cell surface receptors, such as the overexpressed glucose transporters (GLUTs) on cancer cells. The thiol group provides a convenient handle for conjugation to gold nanoparticles or quantum dots, creating stable, biocompatible nanomaterials for imaging and therapeutic applications.

Furthermore, the incorporation of 1-thio-α-D-glucopyranose into polymer scaffolds could be used to create biocompatible materials for tissue engineering or as coatings for medical implants to improve biocompatibility and reduce fouling. The inherent properties of the thiosugar could be combined with the tunable mechanical and chemical properties of synthetic polymers to generate materials with unique functionalities.

| Interdisciplinary Area | Example Integration | Future Direction |

| Supramolecular Chemistry | Self-assembly of thioglycolipids into thixotropic hydrogels. nsf.gov | Designing "smart" hydrogels that respond to specific biological stimuli for controlled release applications. |

| Nanotechnology | Covalent attachment of thioglucosides to gold nanoparticles via the thiol group. | Developing targeted imaging agents and drug delivery vehicles for cancer therapy. |

| Polymer Chemistry | Grafting thioglucose derivatives onto polymer backbones. | Creating biocompatible and biodegradable materials for tissue engineering scaffolds and implant coatings. |

| Surface Science | Creating self-assembled monolayers (SAMs) of thioglucosides on gold surfaces. | Fabricating stable, well-defined surfaces for studying carbohydrate-protein interactions and for use in biosensors. |

The synergy between the precise chemical structures of thioglycosides and the versatile platforms of material science holds immense potential for creating next-generation functional materials with applications spanning medicine, biotechnology, and beyond.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-Thio-alpha-D-glucopyranose, and how can they be methodologically addressed?

- Answer : Synthesis often involves protecting group strategies to prevent unwanted side reactions at hydroxyl sites. For example, acetylation of hydroxyl groups (as seen in this compound pentaacetate derivatives ) stabilizes intermediates. Challenges include sulfur atom incorporation and stereochemical control. Optimizing reaction conditions (e.g., temperature, catalyst selection) and using NMR to monitor intermediate formation are critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : Distinguishes α/β anomers via coupling constants (e.g., J₁,₂ ~3–4 Hz for α-configuration) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, especially for acetylated derivatives (e.g., C₁₆H₂₂O₁₀S, m/z 412.4) .

- X-ray Crystallography : Resolves crystal structures, critical for validating stereochemistry in derivatives like 2-Ethylhexyl alpha-D-glucopyranoside analogs .

Q. How does the thio-glycosidic bond in this compound influence its stability compared to O-glycosides?

- Answer : The C–S bond is longer (1.81 Å vs. 1.43 Å for C–O) and less polar, reducing hydrolysis susceptibility. Stability assays under acidic/basic conditions (e.g., pH 2–12) with HPLC monitoring can quantify degradation rates .

Advanced Research Questions

Q. What strategies resolve contradictory data in enzymatic studies involving this compound as a substrate?

- Answer : Contradictions often arise from enzyme specificity or assay conditions.

- Experimental Design : Use isothermal titration calorimetry (ITC) to measure binding affinities and compare with kinetic data (Km, Vmax).

- Control Experiments : Test non-thioglycoside analogs to isolate sulfur’s role (e.g., α-D-glucopyranose 1-phosphate vs. 1-Thio derivative) .

- Statistical Validation : Apply ANOVA or Bayesian analysis to assess reproducibility across replicates .

Q. How can computational modeling enhance understanding of this compound’s interaction with proteins?

- Answer :

- Molecular Dynamics (MD) Simulations : Model sulfur’s steric/electronic effects on ligand-receptor binding (e.g., gold complexes in auranofin derivatives ).

- Docking Studies : Use software like AutoDock Vina to predict binding poses with glycohydrolases. Compare with crystallographic data for validation .

- QM/MM Calculations : Quantify bond dissociation energies to explain catalytic inhibition mechanisms .

Q. What methodological frameworks ensure ethical and reproducible research on thioglycosides?

- Answer :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., avoiding redundant synthesis routes) .

- Data Transparency : Deposit raw spectra, crystallographic files, and code in repositories like Zenodo or PubChem .

- Peer Review Protocols : Pre-register hypotheses and share datasets for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.